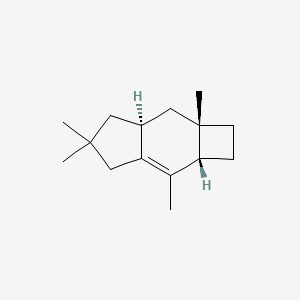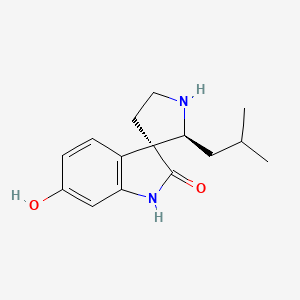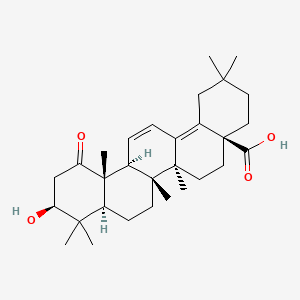
Myrica acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myrica acid is a natural product found in Morella cerifera with data available.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Myricetin, a compound isolated from Myrica rubra leaves, exhibits significant anti-inflammatory effects in various in vivo models. It's effective against acute and chronic inflammations, such as xylene-induced ear edema and carrageenan-induced paw edema. Myricetin reduces serum levels of malondialdehyde (MDA), increases superoxide dismutase (SOD) levels, and decreases leukocyte count, suggesting antioxidant activity as part of its mechanism (Wang et al., 2010).
Analgesic Activity
Myricetin from Myrica rubra leaves also shows analgesic properties. It significantly inhibits pain in chemical nociceptive models and reduces the content of prostaglandin E2 (PGE2) and platelet aggregation. This indicates its potential as a COX-1 inhibitor with anti-platelet activity (Tong et al., 2009).
Nutritional and Pharmacological Potential
Myrica esculenta is recognized for its phytochemicals like diarylheptanoids, flavonoids, terpenes, and tannins. Its fruit is a source of carbohydrates, proteins, fats, and essential minerals, highlighting its nutraceutical potential (Ahmad et al., 2022).
Antioxidant Properties
Myrica faya fruits, known for their high phenolic content, exhibit significant antioxidant activity. They are a rich source of cyanidin-3-glucoside, flavonoids, and vitamin C, with higher antioxidant activity than the well-known Myrica rubra berries (Spínola et al., 2014).
Micropropagation and Horticultural Applications
The micropropagation of Myrica rubra has been successfully achieved using shoot tip and nodal explants, indicating its potential in horticulture and ornamental tree production (Asghari et al., 2013).
Allelochemical Properties
Myrigalone A from Myrica gale fruit leachate inhibits seed germination by interfering with gibberellin metabolism and apoplastic superoxide production. This suggests its use as a natural herbicide or in agricultural applications to manage weed growth (Oracz et al., 2012).
Therapeutic Potential in Diabetic Nephropathy
Myricitrin from Myrica esculenta bark shows promise in treating diabetic nephropathy. It improves glycemic status, reduces oxidative stress, and suppresses inflammation in diabetic models, suggesting a potential therapeutic role (Dua et al., 2021).
Eigenschaften
CAS-Nummer |
310897-68-8 |
|---|---|
Produktname |
Myrica acid |
Molekularformel |
C30H44O4 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11-decahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8-9,20-22,31H,10-17H2,1-7H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30-/m0/s1 |
InChI-Schlüssel |
MRZDEOWEUAMNTO-ZKORMJMLSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C=CC4=C5CC(CC[C@@]5(CC[C@@]24C)C(=O)O)(C)C)(C(=O)C[C@@H](C3(C)C)O)C |
SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
Kanonische SMILES |
CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C)C(=O)O)C |
Andere CAS-Nummern |
310897-68-8 |
Synonyme |
3beta-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid myrica acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



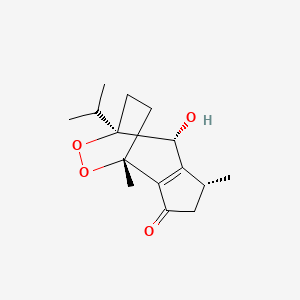
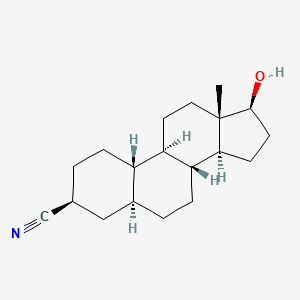
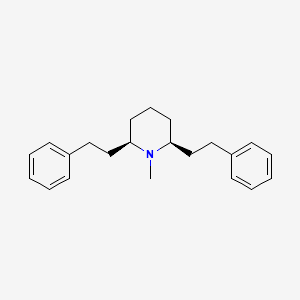
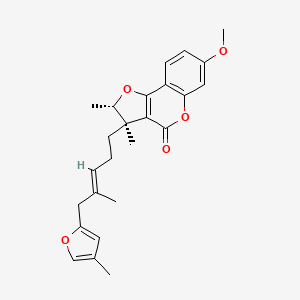
![[(2R,3R,5R,10S,12S,13R,14S,17R)-2-hydroxy-12-methoxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1250735.png)
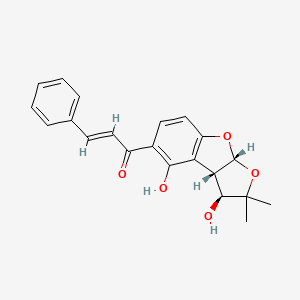
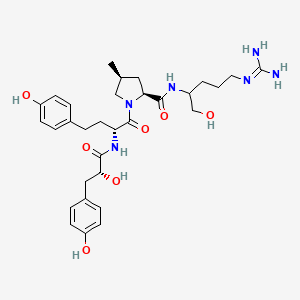
![2-(Hydroxymethyl)-3-[(1Z,3E)-1,3-pentadienyl]phenol](/img/structure/B1250742.png)
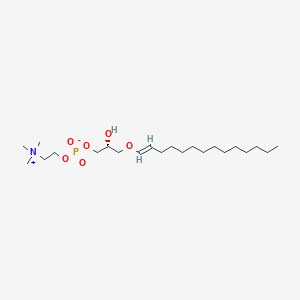
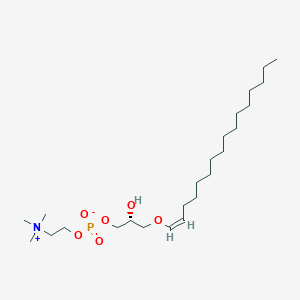
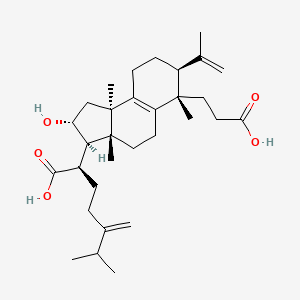
![3-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1250748.png)
